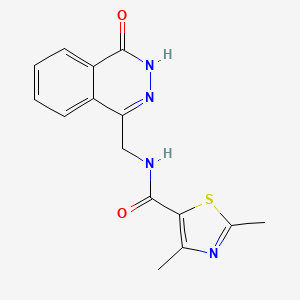![molecular formula C12H15NO3 B2413510 N-[3-Methoxy-4-(methoxymethyl)phenyl]prop-2-enamide CAS No. 2361656-56-4](/img/structure/B2413510.png)
N-[3-Methoxy-4-(methoxymethyl)phenyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-Methoxy-4-(methoxymethyl)phenyl]prop-2-enamide is an organic compound with a complex structure that includes a methoxy group and a methoxymethyl group attached to a phenyl ring, which is further connected to a prop-2-enamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-Methoxy-4-(methoxymethyl)phenyl]prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxy-4-(methoxymethyl)benzaldehyde and prop-2-enamide.
Condensation Reaction: The aldehyde group of 3-methoxy-4-(methoxymethyl)benzaldehyde undergoes a condensation reaction with prop-2-enamide in the presence of a suitable base, such as sodium hydroxide or potassium carbonate, to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and efficiency. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification methods.
Análisis De Reacciones Químicas
Types of Reactions
N-[3-Methoxy-4-(methoxymethyl)phenyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to form corresponding amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the amide group can yield amines.
Aplicaciones Científicas De Investigación
N-[3-Methoxy-4-(methoxymethyl)phenyl]prop-2-enamide has several scientific research applications, including:
Pharmaceuticals: It can be used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It can be used in studies to understand its biological activity and potential as a drug candidate.
Industrial Applications: It may be used in the development of new materials or as a reagent in chemical processes.
Mecanismo De Acción
The mechanism of action of N-[3-Methoxy-4-(methoxymethyl)phenyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The methoxy and methoxymethyl groups may play a role in its binding affinity and specificity towards certain enzymes or receptors. The prop-2-enamide moiety may also contribute to its overall biological activity by interacting with cellular components.
Comparación Con Compuestos Similares
Similar Compounds
N-[4-(Methoxymethyl)-3-(trifluoromethyl)phenyl]prop-2-enamide: This compound has a similar structure but includes a trifluoromethyl group instead of a methoxy group.
N-[3-Methoxy-4-(methyl)phenyl]prop-2-enamide: This compound has a methyl group instead of a methoxymethyl group.
Uniqueness
N-[3-Methoxy-4-(methoxymethyl)phenyl]prop-2-enamide is unique due to the presence of both methoxy and methoxymethyl groups, which may impart distinct chemical and biological properties compared to similar compounds. These functional groups can influence its reactivity, solubility, and interaction with biological targets.
Propiedades
IUPAC Name |
N-[3-methoxy-4-(methoxymethyl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-4-12(14)13-10-6-5-9(8-15-2)11(7-10)16-3/h4-7H,1,8H2,2-3H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGSYIRHWZLNMKQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C=C(C=C1)NC(=O)C=C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-Cyclopropylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B2413427.png)
![6-(1,3-Benzodioxol-5-yl)-2-[(2-chloro-6-fluorophenyl)methyl]pyridazin-3-one](/img/structure/B2413430.png)









![4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylic acid hydrochloride](/img/structure/B2413445.png)
![2-[(4-chlorophenyl)sulfanyl]-2-methylpropanal O-(4-nitrobenzyl)oxime](/img/structure/B2413446.png)

